4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Description
4-(2-Chlorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the pyrrole ring. This compound is characterized by the molecular formula C₁₄H₁₂ClN₃O₃ (MW: 305.72) and exhibits a purity >90% with solubility in DMSO (≥5 mg/mL) . Its structure combines a chlorinated aromatic moiety with a carboxamide group, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJIADKXPXTFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of pyrrole derivatives. One common method is the reaction of 2-chlorobenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich pyrrole ring and benzoyl group are susceptible to oxidation. Common reagents and outcomes include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous, 60–80°C | Pyrrole ring oxidation to maleimide derivatives | |
| CrO₃ in H₂SO₄ | Ambient temperature | Benzoyl group oxidation to benzoic acid | |
| Ozone (O₃) | Dichloromethane, −78°C | Selective cleavage of double bonds |
Example : Oxidation with CrO₃ converts the 2-chlorobenzoyl group to 2-chlorobenzoic acid, retaining the pyrrole-carboxamide framework.
Reduction Reactions
The carboxamide group can be reduced to amines, while the chlorobenzoyl moiety remains intact under mild conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Carboxamide → methylamine derivative | |
| H₂/Pd-C | Ethanol, 50 psi | Partial reduction of pyrrole ring |
Notable Finding : Reduction with LiAlH₄ selectively targets the carboxamide, producing 4-(2-chlorobenzoyl)-1H-pyrrole-2-methylamine without altering the chlorobenzoyl group.
Substitution Reactions
The chlorobenzoyl group participates in nucleophilic aromatic substitution (NAS), while the pyrrole ring undergoes electrophilic substitution:
Chlorobenzoyl Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaOH (aqueous) | Reflux, 12 h | Replacement of Cl with −OH | |
| NH₃/EtOH | Sealed tube, 120°C | Replacement of Cl with −NH₂ |
Pyrrole Ring Substitution
Electrophilic agents target the α-positions of the pyrrole ring:
-
Nitration : HNO₃/H₂SO₄ yields 3-nitro derivatives.
-
Halogenation : Br₂/FeBr₃ introduces bromine at the 4-position .
Critical Insight : Methylation of the pyrrole nitrogen (e.g., using CH₃I) reduces reactivity due to steric hindrance, as observed in SAR studies .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Source |
|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | 1H-pyrrole-2-carboxylic acid | |
| NaOH (20%), 100°C | Aqueous base | Ammonia release + carboxylic acid |
Mechanistic Note : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.
Cross-Coupling Reactions
The chlorobenzoyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives |
Example : Suzuki coupling with phenylboronic acid replaces the chloride with a phenyl group, yielding 4-(biphenyl-2-carbonyl)-1H-pyrrole-2-carboxamide .
Photochemical Reactions
UV irradiation induces unique transformations:
-
Dimerization : Forms cycloadducts via [2+2] mechanisms under UV light.
-
Chlorine Migration : Photo-Fries rearrangement redistributes the chloro substituent on the benzoyl group.
Biological Activity Correlation
Structural modifications profoundly impact bioactivity:
-
Anticancer Activity : Introduction of electron-withdrawing groups (e.g., −NO₂) enhances cytotoxicity .
-
Antibacterial Effects : Hydrolysis to carboxylic acid derivatives reduces potency, highlighting the amide’s role in target binding .
Comparative Reactivity Table
A comparison with analogs illustrates substituent effects:
| Compound | Oxidation Rate | Reduction Yield | Substitution Site |
|---|---|---|---|
| 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide | Slower | 85% | C-5 |
| 4-(2-Nitrobenzoyl)-1H-pyrrole-2-carboxamide | Faster | 72% | C-3 |
| 4-(2-Chlorobenzoyl)-1H-pyrrole-2-carboxamide | Moderate | 78% | C-4 |
Scientific Research Applications
Medicinal Chemistry
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide has shown potential as a lead compound in drug development due to its biological activity. It is being investigated for:
- Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms like apoptosis and cell cycle arrest. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong antiproliferative activity .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, showing promising results as an antibacterial agent .
- Antioxidant Effects : Preliminary research suggests that it may reduce oxidative stress, which is linked to various diseases.
Biological Research
In biological studies, the compound serves as a tool for probing biological pathways and may interact with specific molecular targets such as enzymes and receptors. Its mechanism of action involves modulating enzyme activity, which can lead to significant biological effects relevant to disease treatment .
In Vitro Studies
A study examining the cytotoxic effects of various pyrrole derivatives found that this compound significantly reduced the viability of cancer cell lines at micromolar concentrations . The MTT assay results highlighted its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking simulations revealed that this compound effectively binds to active sites of target proteins involved in cancer progression, such as kinases and transcription factors. This suggests its utility in drug design aimed at treating cancer .
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The position and nature of halogens on the benzoyl ring significantly influence physicochemical and biological properties:
Key Observations :
Carboxamide Side-Chain Modifications
Variations in the carboxamide substituent impact conformational flexibility and bioactivity:
Key Observations :
Physicochemical Data
Key Trends :
- Purity varies widely (15–44%) depending on substituent complexity and purification methods (e.g., SFC for enantiomers ).
Biological Activity
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is a compound within the pyrrole carboxamide family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The chemical formula of this compound is C_11H_8ClN_2O_2. The presence of the chlorobenzoyl group significantly influences its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound.
- Study Findings : A series of pyrrole-2-carboxamide derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds exhibited minimum inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 1.05 | Staphylococcus aureus |
| 4b | 3.00 | Escherichia coli |
| 4c | 5.50 | Pseudomonas aeruginosa |
| 4d | 12.01 | Klebsiella pneumoniae |
The compound demonstrated significant antibacterial activity comparable to conventional antibiotics.
Anti-inflammatory Activity
This compound has also been examined for its anti-inflammatory properties.
- Research Insights : In a study assessing the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, certain derivatives exhibited notable inhibition rates, suggesting that modifications in the structure could enhance anti-inflammatory efficacy .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various mechanisms.
- Case Studies : Research indicated that certain pyrrole derivatives, including those similar to this compound, showed cytotoxic effects against cancer cell lines. The compounds were tested on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), revealing promising results in reducing cell viability .
The biological activities of this compound are attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
